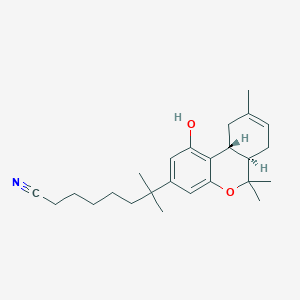
Pantothenamide monoethanolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pantothenamide monoethanolamide is a derivative of pantothenic acid (vitamin B5). It belongs to the class of pantothenamides, which are analogues of pantetheine. These compounds have garnered significant interest due to their potential applications in various fields, including medicine and biology. This compound, in particular, has shown promise as an inhibitor of certain biological pathways, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pantothenamide monoethanolamide typically involves the reaction of pantothenic acid with monoethanolamine. The process can be carried out under mild conditions, often using a coupling agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Pantothenamide monoethanolamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been shown to inhibit the growth of certain bacteria and parasites by interfering with their metabolic pathways.
Industry: Its derivatives are being explored for use in the development of new antibiotics.
Mécanisme D'action
Pantothenamide monoethanolamide exerts its effects by targeting specific enzymes involved in the biosynthesis of coenzyme A (CoA). It inhibits pantothenate kinase, the first enzyme in the CoA biosynthesis pathway, thereby disrupting the production of CoA. This inhibition leads to a decrease in the availability of CoA, which is essential for various metabolic processes .
Comparaison Avec Des Composés Similaires
N-pentylpantothenamide: Another pantothenamide with antibacterial activity.
N-heptylpantothenamide: Known for its activity against Gram-positive bacteria.
Uniqueness: Pantothenamide monoethanolamide is unique due to its specific inhibition of pantothenate kinase and its potential as an antimalarial agent. Unlike other pantothenamides, it has shown enhanced stability and potency under certain conditions, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
17968-81-9 |
|---|---|
Formule moléculaire |
C11H22N2O5 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
(2R)-2,4-dihydroxy-N-[3-(2-hydroxyethylamino)-3-oxopropyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C11H22N2O5/c1-11(2,7-15)9(17)10(18)13-4-3-8(16)12-5-6-14/h9,14-15,17H,3-7H2,1-2H3,(H,12,16)(H,13,18)/t9-/m0/s1 |
Clé InChI |
GHNDUMIFUDKMSF-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCO)O |
SMILES canonique |
CC(C)(CO)C(C(=O)NCCC(=O)NCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



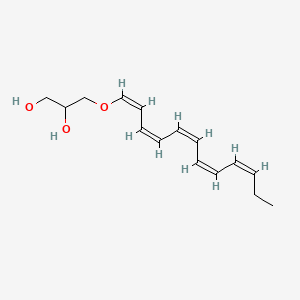
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
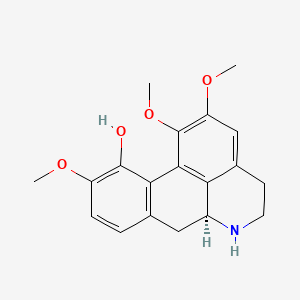



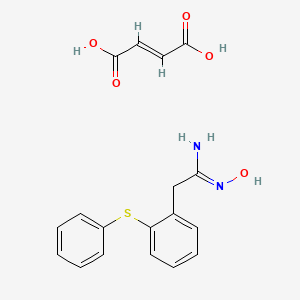
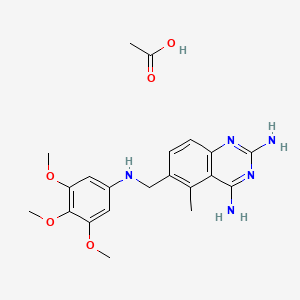
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
